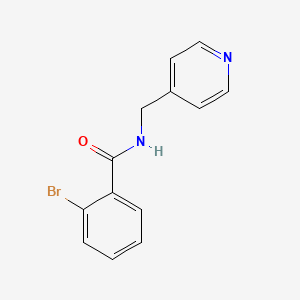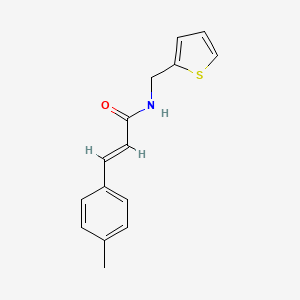
2-bromo-N-(4-pyridinylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
2-bromo-N-(4-pyridinylmethyl)benzamide can be synthesized through a reaction involving commercial 2-bromobenzoic acid and an appropriate amine under controlled conditions. For instance, one related compound, 2-bromo-N-(2,4-difluorobenzyl)benzamide, was synthesized in 92% yield from 2-bromobenzoic acid and (2,4-difluorophenyl)methanamine, showcasing the versatility of bromobenzoic acids in amide formation (Polo et al., 2019).
Molecular Structure Analysis
The crystal structure of closely related compounds provides insight into the potential structural configuration of 2-bromo-N-(4-pyridinylmethyl)benzamide. For example, compounds have been crystallized in monoclinic systems with specific space groups, indicating the presence of N-H⋅⋅⋅O hydrogen-bonds and C-Br⋅⋅⋅π intermolecular interactions, which could be relevant for understanding the structural behavior of 2-bromo-N-(4-pyridinylmethyl)benzamide in solid state (Polo et al., 2019).
Chemical Reactions and Properties
The synthesis and structural analysis of related compounds reveal that 2-bromo-N-(4-pyridinylmethyl)benzamide could participate in a variety of chemical reactions, particularly those involving substitution reactions where the bromo group plays a crucial role. Theoretical calculations and spectroscopic characterizations, such as NMR, EI-MS, and FT-IR, are pivotal in understanding the chemical behavior of these compounds (Polo et al., 2019).
Safety and Hazards
properties
IUPAC Name |
2-bromo-N-(pyridin-4-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O/c14-12-4-2-1-3-11(12)13(17)16-9-10-5-7-15-8-6-10/h1-8H,9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJTRTIYABHUYIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=CC=NC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(pyridin-4-ylmethyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-methoxybenzyl)thio]-5-methyl-1,3,4-thiadiazole](/img/structure/B5763623.png)

![N-{4-[(cyclopropylcarbonyl)amino]phenyl}-2-furamide](/img/structure/B5763641.png)
![8,8-dimethyl-5-(4-morpholinyl)-8,9-dihydro-6H-pyrano[4,3-d]thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B5763644.png)

![1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(4-fluorophenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5763656.png)

![7-(difluoromethyl)-N-(2-ethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5763673.png)
![9-methyl-2-(1-pyrrolidinylcarbonyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5763677.png)
![N-cyclopentyl-4-[(phenylthio)methyl]benzamide](/img/structure/B5763682.png)
![N'-[(2,5-dichlorobenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5763687.png)

![1-(4-fluorophenyl)-4-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)piperazine](/img/structure/B5763705.png)
![N'-1-azabicyclo[2.2.2]oct-3-ylidene-3-hydroxybenzohydrazide hydrochloride](/img/structure/B5763713.png)